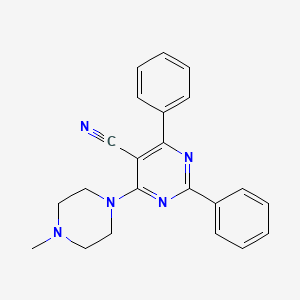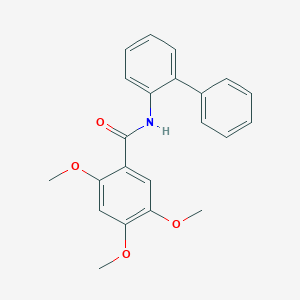
2,4,5-trimethoxy-N-(2-phenylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethoxy-N-(2-phenylphenyl)benzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
2,4,5-Trimethoxy-N-(2-phenylphenyl)benzamide derivatives have been studied extensively in cancer research. One study focused on derivatives of this compound for targeting cancer stem cells. The synthesized compounds showed significant activity against colon cancer stem cells, demonstrating anti-proliferative effects and inhibitory effects on tumor growth in vivo (Bhat, Al‐Dhfyan, & Al-Omar, 2016). Another research project synthesized similar compounds, evaluating their anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer. Many of these compounds exhibited moderate to excellent anticancer activities, surpassing the reference drug etoposide in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antibacterial and Antifungal Applications
Research has also explored the antibacterial and antifungal potential of benzamide derivatives. A study synthesized 2-benzoylamino-N-phenyl-benzamide derivatives and evaluated their inhibitory effects on bacterial and fungal growth (Ighilahriz-Boubchir et al., 2017). Moreover, another study focusing on thiourea derivatives of benzamides found significant anti-pathogenic activity against bacteria known for biofilm formation, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant and Antiarrhythmic Activities
Several benzamide derivatives have been evaluated for their potential in treating convulsions and arrhythmias. A study demonstrated that certain benzamides could provide protection against convulsions, with some analogues proving more potent than phenytoin, a commonly used anticonvulsant (Mussoi et al., 1996). Additionally, benzamides with specific ring substituents were prepared and evaluated for oral antiarrhythmic activity, leading to the development of flecainide acetate for clinical trials (Banitt, Bronn, Coyne, & Schmid, 1977).
Other Applications
In addition to these main areas, research on 2,4,5-trimethoxy-N-(2-phenylphenyl)benzamide derivatives extends to other fields like anti-tuberculosis drug development (Nimbalkar et al., 2018) and the synthesis of complex molecular structures for various applications (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Eigenschaften
Produktname |
2,4,5-trimethoxy-N-(2-phenylphenyl)benzamide |
|---|---|
Molekularformel |
C22H21NO4 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2,4,5-trimethoxy-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO4/c1-25-19-14-21(27-3)20(26-2)13-17(19)22(24)23-18-12-8-7-11-16(18)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,23,24) |
InChI-Schlüssel |
DBNZOKIKMUQSOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



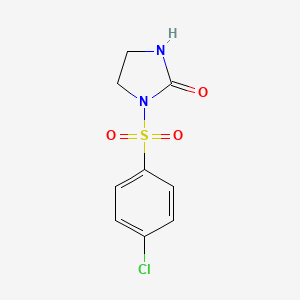
![8-Phenyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1227275.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B1227276.png)
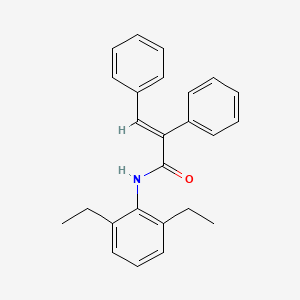
![4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1227280.png)
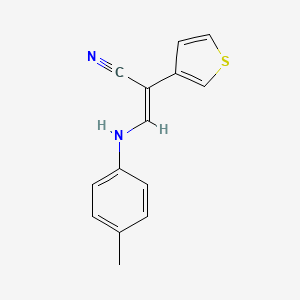
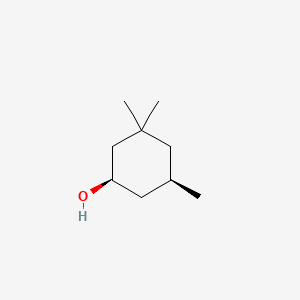
![2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B1227289.png)
![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)
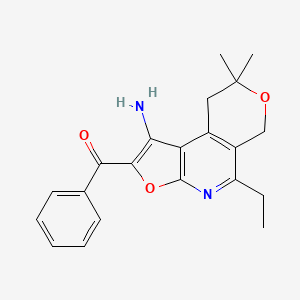
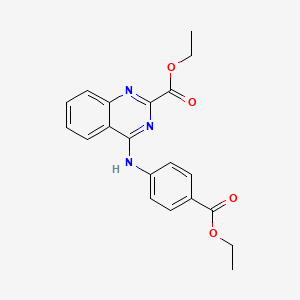
![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)
![6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B1227296.png)
